2-Methoxy-3-morpholinonaphthalene-1,4-dione
Overview
Description
2-Methoxy-3-morpholinonaphthalene-1,4-dione is a chemical compound with the molecular formula C15H15NO4. It is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-morpholinonaphthalene-1,4-dione typically involves the reaction of 2-methoxy-1,4-naphthoquinone with morpholine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-morpholinonaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The methoxy and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have their own unique properties and applications .
Scientific Research Applications
2-Methoxy-3-morpholinonaphthalene-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other naphthoquinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-3-morpholinonaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can disrupt cellular processes by interfering with electron transport chains, leading to the generation of reactive oxygen species (ROS) and subsequent cell damage. It may also interact with specific enzymes and proteins, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-morpholinonaphthalene-1,4-dione: Similar structure but with a hydroxy group instead of a methoxy group.
2-Methoxy-3-piperidinonaphthalene-1,4-dione: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-Methoxy-3-morpholinonaphthalene-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-3-morpholin-4-ylnaphthalene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-15-12(16-6-8-20-9-7-16)13(17)10-4-2-3-5-11(10)14(15)18/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTXIXPBNDXIEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354756 | |
Record name | 1,4-Naphthalenedione, 2-methoxy-3-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646767 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
128937-74-6 | |
Record name | 1,4-Naphthalenedione, 2-methoxy-3-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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